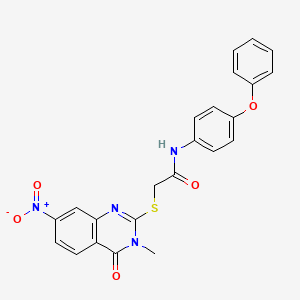![molecular formula C21H19ClFN3O2 B7433500 1-[4-(5-chloro-1H-indole-2-carbonyl)piperazin-1-yl]-2-fluoro-2-phenylethanone](/img/structure/B7433500.png)
1-[4-(5-chloro-1H-indole-2-carbonyl)piperazin-1-yl]-2-fluoro-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-chloro-1H-indole-2-carbonyl)piperazin-1-yl]-2-fluoro-2-phenylethanone, commonly known as "Compound X," is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
Compound X acts as a partial agonist at the serotonin 5-HT1A receptor and a weak antagonist at the dopamine D2 receptor. It has been shown to modulate the activity of these receptors by binding to their respective binding sites and inducing conformational changes that alter their signaling properties. The exact mechanism by which Compound X modulates these receptors is still under investigation.
Biochemical and Physiological Effects:
Compound X has been shown to modulate the activity of various neurotransmitter systems in the brain, including the serotonergic and dopaminergic systems. It has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and antipsychotic effects. Compound X has also been shown to modulate the activity of certain ion channels and transporters, although the exact mechanisms by which it does so are still under investigation.
Advantages and Limitations for Lab Experiments
One of the main advantages of Compound X is its high potency and selectivity for the serotonin 5-HT1A receptor and dopamine D2 receptor. This makes it a useful tool compound for investigating the role of these receptors in various physiological and pathological processes. However, one of the limitations of Compound X is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of Compound X. One potential application is in the development of novel antidepressant and antipsychotic drugs that target the serotonin 5-HT1A receptor and dopamine D2 receptor. Another potential application is in the investigation of the role of these receptors in various neurological disorders, such as depression and schizophrenia. Additionally, further studies are needed to elucidate the exact mechanisms by which Compound X modulates these receptors and to investigate its potential effects on other neurotransmitter systems and ion channels.
Synthesis Methods
Compound X is synthesized by a multistep process that involves the condensation of 5-chloroindole-2-carboxylic acid with piperazine in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with 2-fluoroacetophenone in the presence of a base such as potassium carbonate to yield Compound X.
Scientific Research Applications
Compound X has been primarily studied for its potential applications in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter receptors, such as the serotonin 5-HT1A receptor and the dopamine D2 receptor, which are implicated in various neurological disorders such as depression and schizophrenia. Compound X has also been studied for its potential use as a tool compound to investigate the role of these receptors in various physiological and pathological processes.
properties
IUPAC Name |
1-[4-(5-chloro-1H-indole-2-carbonyl)piperazin-1-yl]-2-fluoro-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2/c22-16-6-7-17-15(12-16)13-18(24-17)20(27)25-8-10-26(11-9-25)21(28)19(23)14-4-2-1-3-5-14/h1-7,12-13,19,24H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOFDQGFUMGLEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=C(N2)C=CC(=C3)Cl)C(=O)C(C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-chloro-1H-indole-2-carbonyl)piperazin-1-yl]-2-fluoro-2-phenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[[3-(4-nitrophenoxy)phenyl]carbamoyl]-2-phenyl-3,4-dihydropyrazole-5-carboxylate](/img/structure/B7433429.png)
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]sulfonyl-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7433436.png)

![4-fluoro-N-[3-(3-methoxyphenyl)cyclobutyl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B7433454.png)
![Ethyl 5-[(2-nitro-4-phenoxyphenoxy)methyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B7433468.png)

![ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate](/img/structure/B7433483.png)
![2-[4-(4-iodo-1H-pyrazole-5-carbonyl)piperazin-1-yl]-N-methylbenzenesulfonamide](/img/structure/B7433506.png)
![Ethyl 5-[[1-(2,5-difluorophenyl)sulfonylpiperidine-4-carbonyl]amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B7433510.png)
![2-acetamido-N-[2-[methyl-(3-methylthiophene-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7433518.png)
![Methyl 3-ethyl-5-[2-[4-(methanesulfonamido)phenoxy]ethylcarbamoylamino]thiophene-2-carboxylate](/img/structure/B7433523.png)
![N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7433526.png)
![Methyl 3-[2-[1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethylcarbamoylamino]-1,3-thiazol-4-yl]propanoate](/img/structure/B7433532.png)
![3-cyano-N-[1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B7433539.png)